![molecular formula C19H22N2O4S B7462783 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid, also known as MPSPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPSPB is a sulfonamide derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid is not fully understood, but it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of inflammatory cytokines. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer and anti-inflammatory activity. However, 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. One potential direction is the development of more efficient synthesis methods to produce higher yields of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid. Another direction is the study of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid in combination with other chemotherapeutic agents to determine if it has synergistic effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid and its potential applications in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been synthesized through various methods, including the reaction of 4-methylbenzoic acid with piperidine, followed by the reaction of the resulting compound with sulfamic acid. Another method involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidine, followed by reduction and reaction with sulfamic acid. These methods have been optimized to produce high yields of 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid.
Aplicaciones Científicas De Investigación
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent. 4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-9-10-15(19(22)23)13-18(14)26(24,25)20-16-7-3-4-8-17(16)21-11-5-2-6-12-21/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKSCFCXDNZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.